![molecular formula C8H9NO2 B065613 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 162307-09-7](/img/structure/B65613.png)
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Descripción general
Descripción
“2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one” is also known as Vince lactam . It is a versatile chemical intermediate used in organic and medicinal chemistry . It is used as a synthetic precursor for three drugs (approved or in clinical trials) . It is a bicyclic γ-lactam .
Synthesis Analysis
Vince lactam is a versatile intermediate in the synthesis of carbocyclic nucleosides .Molecular Structure Analysis
The molecular structure of Vince lactam is complex and detailed analysis is required for a complete understanding .Chemical Reactions Analysis
Vince lactam reacts with various electrophilic reagents to give addition products . It also reacts with m-chloroperoxybenzoic acid (MCPBA) to give the epoxide .Physical And Chemical Properties Analysis
Vince lactam has a melting point of 54-58 °C (lit.) and a boiling point of 102-106 °C/0.25 mmHg (lit.) . It has a molecular weight of 109.13 .Aplicaciones Científicas De Investigación
Electrophilic Reactions
The compound has been used in reactions with various electrophilic reagents to give addition products . For example, reaction with m-chloroperoxybenzoic acid (MCPBA) gave an epoxide .
Synthesis of Polyfunctionalised Bicyclic Systems
The lactone form of the compound reacted extremely selectively with a variety of electrophiles to give a range of polyfunctionalised bicyclic systems .
Development of Therapeutics
The compound has been used in the development of therapeutics . It has been used as a versatile synthetic building block in the development of various drugs .
Preparation of Vince Lactam
The compound has been used in the preparation of Vince lactam, a key intermediate in the synthesis of various pharmaceuticals .
Transition Metal Catalyzed Methodology Development
The versatility of the compound is represented by the numerous transition metal catalyzed methodology development reactions which have used it as a model substrate of ample significance .
Synthesis of Therapeutic Drugs
The compound has been used in the synthesis of therapeutic drugs .
Preparation of Amino-peramivir
The compound can be used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor .
Synthesis of 4-amino-5-halopentanoic Acids
The compound can be used in the synthesis of five-membered analogs of 4-amino-5-halopentanoic acids, potential GABA aminotransferase (GABA-AT) inactivators .
Mecanismo De Acción
Target of Action
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, also referred to as Vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been used in the preparation of various therapeutic drugs . The compound’s primary targets include enzymes such as neuraminidase and GABA aminotransferase (GABA-AT) .
Mode of Action
The compound interacts with its targets through various electrophilic reagents . For instance, it reacts with m-chloroperoxybenzoic acid (MCPBA) to give an epoxide . This reaction is highly selective, leading to a range of polyfunctionalised bicyclic systems .
Biochemical Pathways
The compound affects several biochemical pathways. Its reaction with various electrophilic reagents leads to the formation of addition products . These products can further interact with other molecules in the cell, affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific therapeutic drug it is used to produce. For instance, when used in the synthesis of Amino-peramivir, a potent neuraminidase inhibitor, it can help inhibit the spread of influenza virus within the host . Similarly, when used in the synthesis of analogs of 4-amino-5-halopentanoic acids, it can potentially inactivate GABA-AT , which could have implications for the treatment of neurological disorders.
Action Environment
The action, efficacy, and stability of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one can be influenced by various environmental factors. For instance, the compound’s reactions with electrophilic reagents can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Direcciones Futuras
Vince lactam is a versatile synthetic building block and its impact on the development of therapeutics is significant . It is used as a synthetic precursor for three drugs (approved or in clinical trials) . Future research and development will likely continue to explore its potential uses in medicinal chemistry.
Propiedades
IUPAC Name |
2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZWQHPSXZHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC(C1=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463257 | |
| Record name | 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
CAS RN |
189098-29-1 | |
| Record name | 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

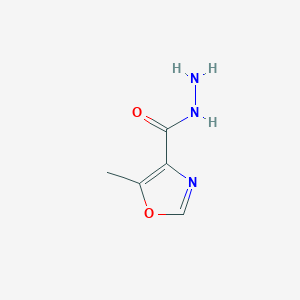

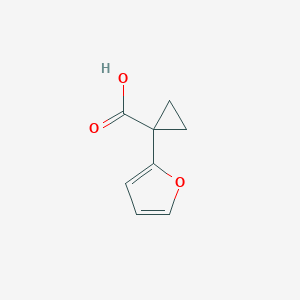
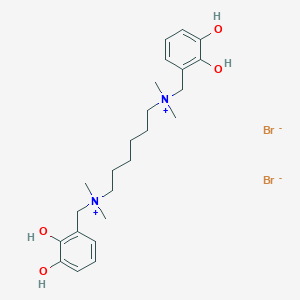

![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
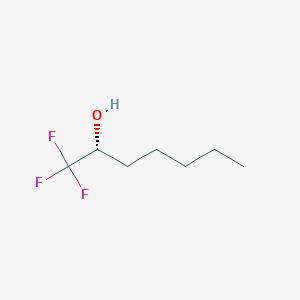


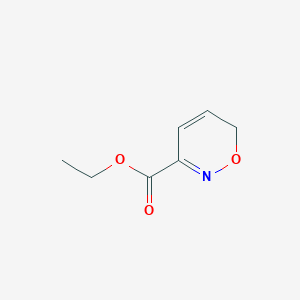
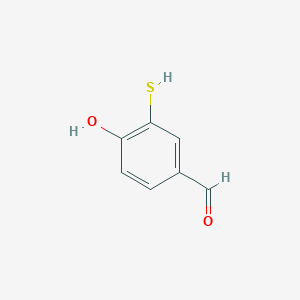
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)